molecular formula C16H19NO3 B13664975 Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Cat. No.: B13664975
M. Wt: 273.33 g/mol
InChI Key: HUZDBVWJFDDKPO-UHFFFAOYSA-N
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Description

Ethyl 1-pivaloyl-1H-indole-6-carboxylate (Molecular Formula: C16H19NO3, Molecular Weight: 273.33 g/mol) is a protected indole derivative characterized by a pivaloyl (tert-butyl carbonyl) group on the indole nitrogen and an ethyl ester at the 6-position . This specific substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of more complex indole-containing molecules. The pivaloyl group serves as a protective group for the indole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other sites of the molecule during multi-step synthetic sequences. Indole carboxylates like this one are frequently employed in medicinal chemistry and pharmaceutical research for the synthesis of various alkaloids and other biologically active compounds. For instance, related pivaloyl-protected indole structures have been utilized as key intermediates in the diastereoselective total synthesis of complex natural products such as (±)-epi-subincanadine C, demonstrating their utility in accessing structurally challenging frameworks . The compound requires storage at 2-8°C . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate

InChI

InChI=1S/C16H19NO3/c1-5-20-14(18)12-7-6-11-8-9-17(13(11)10-12)15(19)16(2,3)4/h6-10H,5H2,1-4H3

InChI Key

HUZDBVWJFDDKPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key transformations:

The process often starts from commercially available or readily synthesized 6-carboxyindole or its derivatives.

N-Pivaloylation of Indole

The N-pivaloyl group is introduced via acylation of the indole nitrogen using pivaloyl chloride or pivalic anhydride under basic conditions. The reaction typically proceeds in an aprotic solvent such as dichloromethane or dimethylformamide (DMF), with a base like triethylamine or sodium hydride (NaH) to deprotonate the indole nitrogen.

Typical reaction conditions:

Reagent Conditions Yield (%) Notes
Pivaloyl chloride DMF, 0 °C to room temperature, 2-4 h 80-95 Use of NaH or Et3N as base
Pivalic anhydride DCM, room temperature, 4-6 h 75-90 Mild conditions, less reactive reagent

The reaction proceeds via nucleophilic attack of the indole nitrogen on the pivaloyl electrophile, forming the N-pivaloyl indole intermediate.

Alternative Synthetic Routes

Other synthetic routes reported include:

For example, the use of sodium hydride (NaH) in DMF at 0 °C to deprotonate the indole nitrogen followed by reaction with ethyl chloroformate can yield the ethyl ester at the desired position with moderate to high yields.

Detailed Reaction Example and Data

Representative Procedure for this compound

  • N-Pivaloylation Step:

    • To a stirred solution of 6-carboxyindole (1.0 equiv) in dry DMF, sodium hydride (1.1 equiv, 60% dispersion in mineral oil) is added portionwise at 0 °C.
    • After 30 minutes, pivaloyl chloride (1.1 equiv) is added dropwise.
    • The mixture is stirred at room temperature for 4 hours.
    • The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
    • The organic layers are dried over sodium sulfate, filtered, and concentrated.
    • The crude product is purified by column chromatography to yield N-pivaloyl-6-carboxyindole.
  • Esterification Step:

    • The N-pivaloyl-6-carboxyindole is dissolved in ethanol.
    • A catalytic amount of sulfuric acid or p-toluenesulfonic acid is added.
    • The mixture is refluxed for 6-8 hours.
    • After cooling, the reaction mixture is neutralized and extracted.
    • Purification yields this compound.

Reaction Outcome Table

Step Conditions Yield (%) Purity (%) Notes
N-Pivaloylation NaH, DMF, 0 °C to RT, 4 h 88 >98 High regioselectivity
Esterification EtOH, acid catalyst, reflux, 8 h 90 >99 Efficient ester formation
Overall Yield Two-step process ~79 - Good overall synthetic efficiency

Mechanistic Insights and Research Outcomes

  • The N-pivaloyl group acts as a directing group for site-selective C–H activation, particularly facilitating functionalization at the 6-position of the indole ring via metal catalysis.
  • The steric bulk of the pivaloyl group enhances regioselectivity by favoring specific conformations and preventing undesired side reactions.
  • Acid-catalyzed esterification is a well-established method for converting carboxylic acids to esters with high efficiency and selectivity.
  • Attempts at one-pot transformations combining N-pivaloylation and esterification steps have been reported but often suffer from lower yields due to competing side reactions and sensitivity of intermediates.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations Yield Range (%)
Stepwise N-pivaloylation + Esterification NaH, pivaloyl chloride; EtOH, acid catalyst High selectivity and purity Multi-step, moderate reaction time 79-88
Ir(III)-Catalyzed C–H Activation + Esterification Ir(III) catalyst, AgOAc, DCE, 80-100 °C Site-selective C6 functionalization Requires expensive catalysts 70-85
Base-mediated alkylation NaH, ethyl chloroformate, DMF, 0 °C Straightforward, scalable Possible side reactions 65-80

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-pivaloyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Ethyl 1-pivaloyl-1H-indole-6-carboxylate has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-pivaloyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Ethyl 1-pivaloyl-1H-indole-6-carboxylate with analogous indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point Storage Conditions
This compound 1-pivaloyl, 6-ethyl ester C₁₆H₁₉NO₃ 273.33 Not reported 2–8°C
Ethyl 1H-indole-6-carboxylate 6-ethyl ester C₁₁H₁₁NO₂ 203.24 Not reported Not reported
Methyl 3-(phenylselanyl)-1H-indole-6-carboxylate 3-phenylselanyl, 6-methyl ester C₁₆H₁₃NO₂Se 330.24 Not reported Not reported

Key Observations :

  • Steric and Electronic Effects : The pivaloyl group in this compound introduces significant steric hindrance compared to unsubstituted Ethyl 1H-indole-6-carboxylate. This may reduce reactivity at the 1-position but enhance lipid solubility .
  • Selenium vs.

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